4-Chloro-7-ethoxy-6-methoxyquinazoline

Description

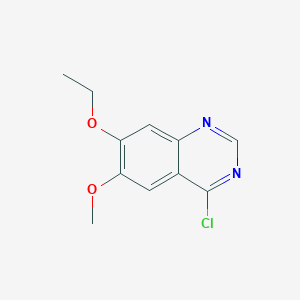

4-Chloro-7-ethoxy-6-methoxyquinazoline is a substituted quinazoline derivative characterized by a chloro group at position 4, methoxy at position 6, and ethoxy at position 7. Quinazoline derivatives are pivotal in medicinal chemistry due to their diverse biological activities, particularly in oncology. The substituents at positions 6 and 7 critically influence pharmacokinetic and pharmacodynamic properties, such as solubility, receptor binding, and metabolic stability .

Properties

Molecular Formula |

C11H11ClN2O2 |

|---|---|

Molecular Weight |

238.67 g/mol |

IUPAC Name |

4-chloro-7-ethoxy-6-methoxyquinazoline |

InChI |

InChI=1S/C11H11ClN2O2/c1-3-16-10-5-8-7(4-9(10)15-2)11(12)14-6-13-8/h4-6H,3H2,1-2H3 |

InChI Key |

UPIKZBVKOVPPLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CN=C2Cl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Solubility :

- Hydroxy (OH) and acetoxy (OAc) groups increase polarity, enhancing aqueous solubility but reducing membrane permeability. For instance, 4-chloro-7-hydroxy-6-methoxyquinazoline is highly polar, making it suitable as a metabolite .

- Lipophilic groups like benzyloxy or piperidinylmethoxy improve lipid solubility, aiding blood-brain barrier penetration. The piperidinylmethoxy derivative (C16H20ClN3O2) shows enhanced bioavailability in preclinical studies .

- Pharmacological Activity: Anticancer Potential: Diethylaminoethoxy and piperidinylmethoxy substituents are linked to kinase inhibition (e.g., EGFR and VEGFR). These groups facilitate hydrogen bonding with ATP-binding pockets in target enzymes . Prodrug Design: The acetoxy group in 6-acetoxy-4-chloro-7-methoxyquinazoline undergoes enzymatic hydrolysis in vivo, releasing the active 7-hydroxy metabolite, which improves therapeutic index .

Synthetic Accessibility :

Key Research Findings

Anticancer Derivatives: The diethylaminoethoxy-substituted compound (C15H20ClN3O2) demonstrated potent antiproliferative activity in vitro against breast cancer cell lines (IC50 = 0.2–1.5 μM) . Piperidinylmethoxy analogs (e.g., C16H20ClN3O2) exhibited improved pharmacokinetic profiles, with oral bioavailability exceeding 60% in rodent models .

Metabolic Stability :

- Fluorine substitution at position 7 (C9H6ClFN2O) reduced oxidative metabolism in liver microsomes, extending half-life compared to methoxy analogs .

Prodrug Activation :

- 6-Acetoxy-4-chloro-7-methoxyquinazoline showed a 3-fold increase in plasma exposure compared to its hydroxy counterpart, validating its prodrug design .

Q & A

Q. Advanced Structure-Activity Relationship (SAR) Analysis

- Position 4 (Cl) : The chloro group enhances electrophilicity, facilitating interactions with kinase ATP-binding pockets (e.g., HER2 inhibition) .

- Position 6 (OCH₃) : Methoxy groups improve metabolic stability by reducing oxidative demethylation in vivo .

- Position 7 (OCH₂CH₃) : Ethoxy substituents modulate solubility and membrane permeability, critical for bioavailability .

Methodological Insight : - Use computational docking studies (e.g., AutoDock Vina) to predict binding affinities with target enzymes .

What analytical techniques are critical for characterizing this compound and its intermediates?

Q. Basic Characterization Workflow

- 1H NMR : Confirm substituent positions and purity (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 267.1 [M+H]⁺) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

How can nucleophilic substitution at C4 be optimized for diverse derivative libraries?

Q. Advanced Reaction Engineering

- Amine Substitution : React with primary/secondary amines (e.g., morpholine) in THF at 60°C, achieving >85% yield .

- Thiol Substitution : Use NaSH in DMF under inert atmosphere to prevent oxidation .

- Kinetic Control : Monitor reaction progress via TLC to avoid over-substitution or ring degradation .

What strategies are recommended for designing SAR studies on quinazoline derivatives?

Q. Methodological Framework

Scaffold Modification : Synthesize analogs with varied substituents (e.g., fluoro, bromo) at C4/C6/C7 .

Enzyme Assays : Use kinase inhibition assays (e.g., EGFR/HER2) to correlate substituent effects with IC₅₀ values .

Pharmacokinetic Profiling : Evaluate logP, solubility, and metabolic stability via in vitro ADME assays .

How should researchers address contradictions in reported synthesis yields or reaction conditions?

Q. Data Reconciliation Protocol

- Reproducibility Checks : Replicate published procedures (e.g., ’s 29.2% yield vs. ’s 90% HCl-mediated hydrolysis) .

- Parameter Sensitivity Analysis : Test variables (e.g., temperature, solvent ratios) to identify critical factors .

- Cross-Validation : Use orthogonal techniques (e.g., DSC for purity validation) to resolve discrepancies .

What functional group modifications enhance the compound's stability under physiological conditions?

Q. Advanced Stability Engineering

- Methoxy to Hydroxy : Controlled hydrolysis under acidic conditions (6M HCl, reflux) improves water solubility but may reduce plasma stability .

- Ethoxy to PEGylated Chains : Introduce polyethylene glycol (PEG) via etherification to prolong half-life .

- Prodrug Design : Acetylate hydroxyl groups (e.g., acetate derivatives) for targeted release in vivo .

How can researchers evaluate the compound's stability under varying pH and temperature conditions?

Q. Methodological Guidelines

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C typical for quinazolines) .

- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.